

Illuminating Biology: Sulfo-Cy7 Amine for In Vivo Small Animal Imaging

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Compound of Interest

Compound Name: Sulfo-Cy7 amine

Cat. No.: B15552790

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo small animal imaging. Its fluorescence emission in the NIR window (700-900 nm) provides significant advantages for deep tissue imaging due to reduced light absorption and scattering by biological tissues, leading to higher signal-to-background ratios compared to fluorophores that emit in the visible range. The primary amine group of Sulfo-Cy7 allows for its covalent conjugation to a wide variety of molecules, including antibodies, peptides, and nanoparticles, enabling the targeted visualization of biological processes in living organisms. These application notes provide a comprehensive overview of the properties of **Sulfo-Cy7 amine** and detailed protocols for its use in preclinical in vivo imaging studies.

Physicochemical and Spectroscopic Properties

Sulfo-Cy7 amine exhibits excellent photophysical properties for in vivo imaging applications. The presence of sulfonate groups enhances its water solubility, which is crucial for biological applications.^[1]

Property	Value	Reference Compound
Excitation Maximum (λ_{ex})	~740 - 750 nm	Sulfo-Cy7
Emission Maximum (λ_{em})	~773 nm	Sulfo-Cy7
Molar Extinction Coefficient (ϵ)	~240,600 $\text{cm}^{-1}\text{M}^{-1}$	Sulfo-Cy7
Molecular Formula	$\text{C}_{43}\text{H}_{58}\text{N}_4\text{O}_7\text{S}_2$	Sulfo-Cy7 amine
Molecular Weight	807.1 g/mol	Sulfo-Cy7 amine
Solubility	Good in water, DMSO, DMF	Sulfo-Cy7

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy7 Amine to a Protein via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent attachment of **Sulfo-Cy7 amine** to a protein (e.g., an antibody) that contains available carboxyl groups (aspartic acid, glutamic acid, or C-terminus). The reaction proceeds via a two-step process involving the activation of the protein's carboxyl groups with EDC and Sulfo-NHS to form a more stable amine-reactive intermediate, which then reacts with the primary amine of Sulfo-Cy7.

Materials:

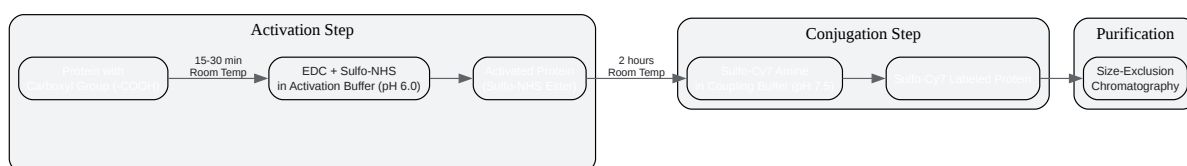
- Protein to be labeled (in an amine-free and carboxyl-free buffer, e.g., MES buffer)
- **Sulfo-Cy7 amine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 50 mM MES, pH 6.0
- Coupling Buffer: 100 mM Sodium Phosphate, pH 7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5

- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation:
 - Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
- Activation of Protein Carboxyl Groups:
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
 - Add EDC to the protein solution to a final concentration of 2 mM.
 - Add Sulfo-NHS to the protein solution to a final concentration of 5 mM.
 - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
- Conjugation with **Sulfo-Cy7 Amine**:
 - Dissolve **Sulfo-Cy7 amine** in Coupling Buffer.
 - Add the **Sulfo-Cy7 amine** solution to the activated protein solution. A 10-fold molar excess of the amine dye over the protein is a good starting point for optimization.
 - Adjust the pH of the reaction mixture to 7.5 with the Coupling Buffer.
 - Incubate for 2 hours at room temperature, protected from light, with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters.
 - Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:

- Separate the Sulfo-Cy7-labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
- The first colored fraction to elute will be the labeled protein.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).



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Conjugation of **Sulfo-Cy7 Amine** to a Protein.

Protocol 2: In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general procedure for in vivo imaging of tumors in a mouse model using a Sulfo-Cy7-labeled targeting agent (e.g., an antibody or peptide).

Materials:

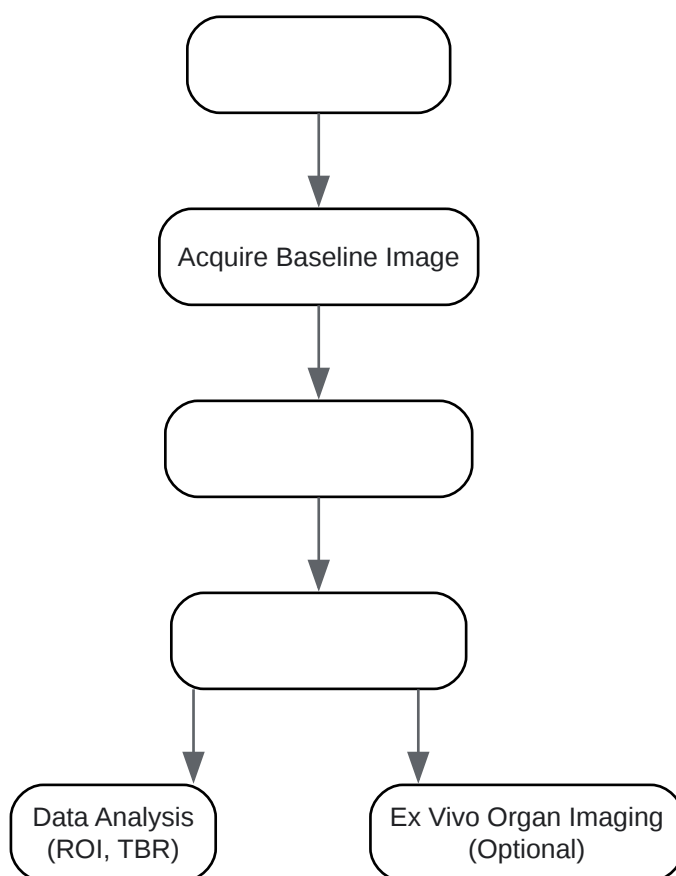
- Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models)
- Sulfo-Cy7-labeled targeting agent
- Sterile PBS
- Anesthesia (e.g., isoflurane)

- In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using an induction chamber with 2-3% isoflurane.
 - Maintain anesthesia with 1-2% isoflurane delivered via a nose cone in the imaging chamber.
 - To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.
- Probe Administration:
 - Dilute the Sulfo-Cy7-labeled probe to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.
 - Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 μ L.
- Image Acquisition:
 - Acquire a baseline image before injecting the probe to assess autofluorescence.
 - Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.
 - For Sulfo-Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.
 - Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.
- Data Analysis:

- Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.
- Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
- Ex Vivo Organ Analysis (Optional):
 - At the final imaging time point, euthanize the mice.
 - Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
 - Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm probe biodistribution.



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Workflow for In Vivo Small Animal Imaging.

Quantitative Data

The following tables summarize representative quantitative data from preclinical studies using Sulfo-Cy7 labeled probes.

Table 1: Biodistribution of Sulfo-Cy7 Labeled Probes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

Organ	Sulfo-Cy7-Antibody (72h p.i.)	Sulfo-Cy7-Peptide (4h p.i.)	Sulfo-Cy7- Nanoparticle (24h p.i.)
Tumor	15.2 ± 3.5	4.1 ± 1.2	8.5 ± 2.1
Blood	3.1 ± 0.8	0.5 ± 0.2	2.3 ± 0.6
Liver	10.5 ± 2.1	12.3 ± 2.8	18.7 ± 4.2
Spleen	2.8 ± 0.7	1.9 ± 0.5	5.1 ± 1.3
Kidneys	4.5 ± 1.1	25.8 ± 5.6	6.2 ± 1.5
Lungs	3.2 ± 0.9	2.5 ± 0.7	3.8 ± 1.0

Note: Data are representative and can vary based on the specific targeting molecule, animal model, and tumor type.

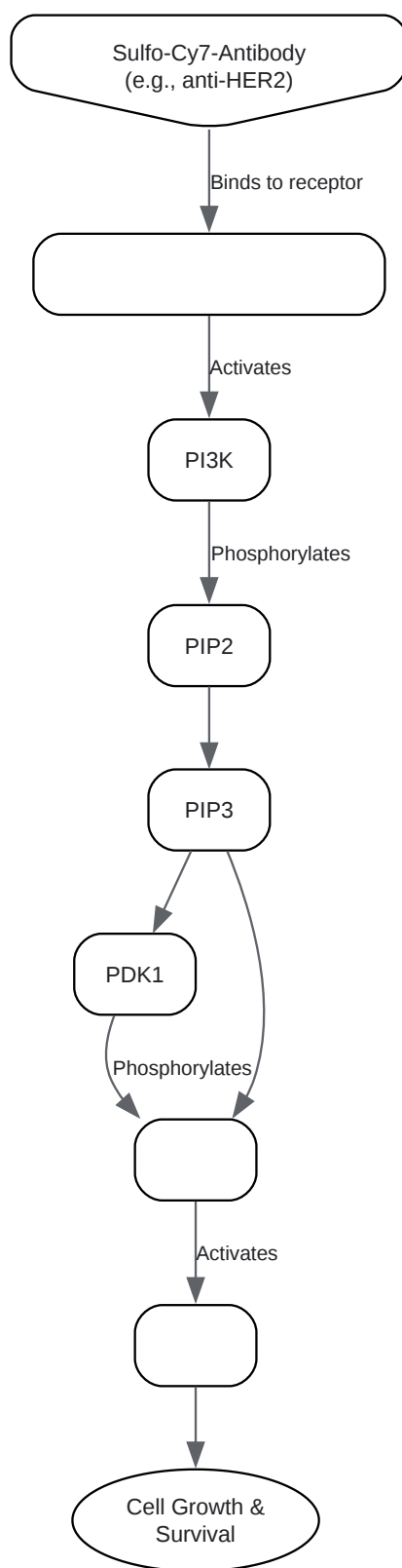
Table 2: Tumor-to-Background Ratios (TBR) of Sulfo-Cy7 Labeled Probes

Time Post-Injection	Sulfo-Cy7-Antibody (HER2+ Tumor)	Sulfo-Cy7-Peptide (αvβ3+ Tumor)
4 hours	2.1 ± 0.4	3.5 ± 0.8
24 hours	4.5 ± 0.9	2.8 ± 0.6
48 hours	5.8 ± 1.2	2.1 ± 0.5
72 hours	6.5 ± 1.5	1.5 ± 0.4

Note: TBR is calculated as the mean fluorescence intensity of the tumor divided by the mean fluorescence intensity of adjacent muscle tissue.

Visualizing Signaling Pathways

Sulfo-Cy7 labeled probes can be used to visualize and study cell signaling pathways in vivo. By targeting key receptors or proteins in a pathway, researchers can monitor their expression and localization in response to stimuli or therapeutic interventions. For example, the PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth, and is often dysregulated in cancer.



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PI3K/Akt Signaling Pathway Visualization.

By using a Sulfo-Cy7 labeled antibody targeting a receptor tyrosine kinase like HER2, researchers can non-invasively monitor the initial step of this pathway in a tumor. The fluorescence intensity in the tumor would correlate with the expression level of the receptor, providing insights into the potential activation state of the downstream signaling cascade.[2]

Conclusion

Sulfo-Cy7 amine is a versatile and powerful near-infrared fluorescent dye for in vivo small animal imaging. Its excellent photophysical properties, coupled with the ability to be conjugated to a wide range of targeting molecules, make it an invaluable tool for preclinical research in oncology, drug development, and molecular biology. The detailed protocols and representative data provided in these application notes serve as a guide for researchers to design and execute robust and reproducible in vivo imaging studies.

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